2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis
- Asymmetric Transfer Hydrogenation of Ketones : Compounds similar to 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been used in catalyzing the transfer hydrogenation of ketones. This process is important in the synthesis of various organic compounds (Magubane et al., 2017).
Photochemistry
- Photoinduced Tautomerization : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine show that they exhibit photoinduced tautomerization, a process where molecules change their structure upon exposure to light. This phenomenon is significant in the field of photochemistry (Vetokhina et al., 2012).
Material Science
- Polymer Light-Emitting Diodes : A derivative of 2-(1H-pyrazol-5-yl)pyridine has been utilized in the synthesis of novel organic compounds for use in polymer light-emitting diodes (LEDs), indicating its potential in advanced material applications (Tang et al., 2014).
Pharmaceutical Research
- Anticonvulsant Agents : Compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant activities, indicating potential pharmaceutical applications (Bhandari et al., 2013).
Properties
IUPAC Name |
2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQSUPPMTBEZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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